(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole (S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1428331-37-6
VCID: VC13583879
InChI: InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m0/s1
SMILES: C1CNCC1N2C=C(C=N2)Br
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole

CAS No.: 1428331-37-6

Cat. No.: VC13583879

Molecular Formula: C7H10BrN3

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole - 1428331-37-6

Specification

CAS No. 1428331-37-6
Molecular Formula C7H10BrN3
Molecular Weight 216.08 g/mol
IUPAC Name 4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole
Standard InChI InChI=1S/C7H10BrN3/c8-6-3-10-11(5-6)7-1-2-9-4-7/h3,5,7,9H,1-2,4H2/t7-/m0/s1
Standard InChI Key SPBLSBDLHRGAEG-ZETCQYMHSA-N
Isomeric SMILES C1CNC[C@H]1N2C=C(C=N2)Br
SMILES C1CNCC1N2C=C(C=N2)Br
Canonical SMILES C1CNCC1N2C=C(C=N2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered aromatic system with two nitrogen atoms) substituted at the 1-position with a pyrrolidin-3-yl group and at the 4-position with a bromine atom. The chiral center at the pyrrolidine ring’s 3-position confers stereoselectivity, critical for interactions in biological systems .

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.1428331-37-6
Molecular FormulaC7H10BrN3\text{C}_7\text{H}_{10}\text{BrN}_3
Molecular Weight216.08 g/mol
IUPAC Name4-bromo-1-[(3S)-pyrrolidin-3-yl]pyrazole
Chiral Center(S)-configuration at pyrrolidine

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves:

  • Pyrazole Functionalization: Reacting pyrrolidine with a pyrazole precursor (e.g., 4-bromopyrazole) under nucleophilic substitution conditions.

  • Bromination: Introducing bromine via electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization
Ring FormationPyrrolidine, K₂CO₃, DMF, 80°C~60-70%
BrominationNBS (N-bromosuccinimide), AIBNNot specified

Purification and Characterization

Chromatographic techniques (e.g., silica gel chromatography) and recrystallization are employed to isolate the compound. Purity levels up to 95% are achievable, as noted in commercial specifications .

Applications in Pharmaceutical Research

Role in Medicinal Chemistry

The compound’s bromine atom serves as a handle for further functionalization (e.g., Suzuki-Miyaura coupling), while the pyrrolidine ring enhances solubility and bioavailability. These features make it a precursor in synthesizing:

  • Kinase Inhibitors: Analogous bromopyrazoles are explored for targeting ATP-binding sites .

  • Chiral Auxiliaries: The (S)-configuration enables asymmetric induction in stereoselective reactions.

AspectGuideline
Personal ProtectionGloves, goggles, lab coat
VentilationUse fume hood
Storage0–8°C in airtight container

Disposal Considerations

Follow local regulations for halogenated organic waste. Incineration with scrubbers is recommended to prevent hydrogen bromide release.

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